1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 956453-12-6
VCID: VC1993864
InChI: InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)17-16(18(21)22)12-20(19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22)
SMILES: CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 956453-12-6

Cat. No.: VC1993864

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid - 956453-12-6

Specification

CAS No. 956453-12-6
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name 1-benzyl-3-(4-methylphenyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)17-16(18(21)22)12-20(19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22)
Standard InChI Key LPXNEXTXAIVFDK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3

Introduction

Chemical Structure and Identification

1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid consists of a central pyrazole ring substituted with three key functional groups: a benzyl group at the N-1 position, a 4-methylphenyl (p-tolyl) group at the C-3 position, and a carboxylic acid moiety at the C-4 position. This structural arrangement contributes to the compound's unique chemical and biological properties.

Identification Parameters

The compound is identified by several parameters that allow for its precise classification and recognition in chemical databases and literature:

ParameterValue
CAS Number956453-12-6
Molecular FormulaC₁₈H₁₆N₂O₂
Molecular Weight292.33 g/mol
IUPAC Name1-benzyl-3-(4-methylphenyl)pyrazole-4-carboxylic acid
Synonyms1H-Pyrazole-4-carboxylic acid, 3-(4-methylphenyl)-1-(phenylmethyl)-; Cholesterol Impurity 18
PubChem Compound ID2463142
MDL NumberMFCD06375940

The compound is uniquely identified through its Standard InChI notation: InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)17-16(18(21)22)12-20(19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22) .

Physicochemical Properties

Understanding the physicochemical properties of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is crucial for assessing its potential applications in various fields, including pharmaceutical development and chemical synthesis.

Physical Properties

The compound exhibits specific physical characteristics that determine its behavior under various conditions:

PropertyValue
Physical StateSolid
Density1.2±0.1 g/cm³
Boiling Point487.1±33.0 °C at 760 mmHg
Flash Point248.4±25.4 °C
LogP3.59
Vapor Pressure0.0±1.3 mmHg at 25°C
Index of Refraction1.620
Exact Mass292.121185

The relatively high boiling point and low vapor pressure indicate that the compound is stable at room temperature, making it suitable for storage and handling under standard laboratory conditions .

Structural Representation

The compound's structural features can be represented through various notations that provide information about its molecular arrangement:

Structural NotationRepresentation
SMILESCC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3
Canonical SMILESCC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3
InChIKeyLPXNEXTXAIVFDK-UHFFFAOYSA-N

These representations are valuable for computational chemistry, database searches, and understanding structure-activity relationships.

Structural Relationships and Comparisons

Structural Homologs

1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid belongs to a family of structurally related compounds that differ in their substitution patterns:

CompoundCAS NumberMolecular FormulaMolecular Weight
1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid956453-12-6C₁₈H₁₆N₂O₂292.33 g/mol
1-Benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid956386-81-5C₁₉H₁₈N₂O₂306.4 g/mol
1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid-C₁₇H₁₄N₂O₂278.3 g/mol
1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid54815-29-1C₁₂H₁₂N₂O₂216.24 g/mol
1-Benzyl-1H-pyrazole-4-carboxylic acid401647-24-3C₁₁H₁₀N₂O₂202.21 g/mol

These structural variations allow for structure-activity relationship studies that can guide the design of compounds with enhanced properties .

Structural Features and Their Significance

The key structural features of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid contribute to its properties and potential applications:

  • The pyrazole core provides a versatile scaffold for functionalization

  • The benzyl group at N-1 offers hydrophobic interactions and potential binding sites

  • The 4-methylphenyl group at C-3 introduces additional lipophilicity

  • The carboxylic acid moiety at C-4 provides a site for hydrogen bonding and further derivatization

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